molecular formula C12H10N4O2 B3037943 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole-4-carbonitrile CAS No. 672952-03-3

5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole-4-carbonitrile

Cat. No. B3037943
CAS RN: 672952-03-3
M. Wt: 242.23 g/mol
InChI Key: CKZTUCMTTPUNAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole-4-carbonitrile (5-A1-2,3-D-1,4-B-6-I-4-CN) is an organic compound that has been widely studied for its potential applications in scientific research. It is a heterocyclic compound that contains a nitrogen atom and an imidazole group. It is a white powder that is insoluble in water but soluble in organic solvents.

Mechanism of Action

The mechanism of action of 5-A1-2,3-D-1,4-B-6-I-4-CN is not completely understood. However, it is believed to interact with biological systems through its imidazole group, which is known to have an affinity for certain proteins and enzymes. It has also been suggested that its fluorescence properties may be used to monitor the activity of proteins and enzymes in biological systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-A1-2,3-D-1,4-B-6-I-4-CN have not been extensively studied. However, it has been suggested that it may be useful as an imaging agent for studying the structure and function of proteins and enzymes in biological systems. Additionally, it may be used as a fluorescent indicator for pH measurements, as well as a component of organic light-emitting diodes (OLEDs).

Advantages and Limitations for Lab Experiments

The main advantage of using 5-A1-2,3-D-1,4-B-6-I-4-CN in laboratory experiments is its low cost and relative stability. Additionally, its fluorescence properties make it ideal for use as an imaging agent. However, it is important to note that the compound is not water-soluble and must be used in an organic solvent. Additionally, the compound’s mechanism of action is not completely understood and further research is needed to fully understand its effects on biological systems.

Future Directions

The potential applications of 5-A1-2,3-D-1,4-B-6-I-4-CN are vast and there are many potential directions for future research. These include further studies on its mechanism of action, its use as an imaging agent, and its potential use in organic light-emitting diodes (OLEDs). Additionally, further research is needed to investigate the biochemical and physiological effects of the compound, as well as its potential applications in drug discovery and development. Finally, further research is needed to investigate the compound’s potential use as a catalyst for organic synthesis and its potential use in the production of materials with novel properties.

Scientific Research Applications

5-A1-2,3-D-1,4-B-6-I-4-CN has been used in a variety of scientific research applications, including as a fluorescent probe for imaging of biological systems, as a component of organic solar cells, and as a catalyst for organic synthesis. It has also been used as a ligand for metal complexes, as a fluorescent indicator for pH measurements, and as a component of organic light-emitting diodes (OLEDs).

properties

IUPAC Name

5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c13-6-9-12(14)16(7-15-9)8-1-2-10-11(5-8)18-4-3-17-10/h1-2,5,7H,3-4,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZTUCMTTPUNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C=NC(=C3N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole-4-carbonitrile
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5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole-4-carbonitrile
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5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole-4-carbonitrile
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5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole-4-carbonitrile
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5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole-4-carbonitrile
Reactant of Route 6
5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole-4-carbonitrile

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